5-Phenylpyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBSTAJRVVVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511825 | |
| Record name | 5-Phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78920-21-5 | |
| Record name | 5-Phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 5 Phenylpyridazin 3 2h One Derivatives
High-Resolution Spectroscopic Characterization Techniques
The structural elucidation of 5-Phenylpyridazin-3(2H)-one derivatives is achieved through the synergistic application of various high-resolution spectroscopic methods. Each technique offers unique information, and their combined interpretation allows for an unambiguous determination of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR spectra of pyridazinone derivatives, the protons of the phenyl and pyridazinone rings resonate in distinct regions. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The chemical shifts of the pyridazinone ring protons are influenced by the substituents on the ring. For instance, in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the proton on the pyridazinone ring (H-Pyz) appears as a singlet at approximately 6.89 ppm mdpi.com. The N-H proton of the pyridazinone ring, when present, is observable and its chemical shift can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is typically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. The carbons of the phenyl and pyridazinone rings resonate in the aromatic region (δ 120-150 ppm). The specific chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for detailed structural assignments. For example, in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the carbonyl carbon appears at δ 160.77 ppm, while the other pyridazinone and phenyl carbons are observed between δ 125.95 and 144.32 ppm mdpi.com. Complete assignment of ¹H and ¹³C NMR spectra is often facilitated by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations nih.gov.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | 160.77 |
| Aromatic-C | - | 125.95 - 144.32 |
| Aromatic-H | 7.35 - 7.55 (m) | - |
| Pyridazinone-H | 6.89 (s) | - |
| NCH₂ | 4.10 (s) | 31.44 |
Data for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound derivatives, the FT-IR spectrum is characterized by several key absorption bands.
A prominent and strong absorption band is observed for the carbonyl (C=O) stretching vibration of the pyridazinone ring, typically in the region of 1640-1680 cm⁻¹ mdpi.comekb.eg. The exact position of this band can be influenced by the electronic and steric effects of substituents on the ring system. The N-H stretching vibration of the lactam group in unsubstituted or N-H containing derivatives gives rise to a broad absorption band in the range of 3100-3400 cm⁻¹ mdpi.com.
The aromatic C-H stretching vibrations of the phenyl and pyridazinone rings are typically observed as a series of weaker bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1610 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, contains a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the specific molecule.
Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3206 | N-H stretch | Lactam |
| 3061–2875 | C-H stretch | Aromatic/Aliphatic |
| 1646 | C=O stretch | Carbonyl |
| 1605 | C=N stretch | Imine |
| 1400-1600 | C=C stretch | Aromatic ring |
Data for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com.
High-Resolution Mass Spectrometry (ESI-MS, HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound derivatives, HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions nih.gov.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation of pyridazinone derivatives often involves characteristic losses of small neutral molecules. For instance, the fragmentation of a related N-heterocyclic compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, shows an initial loss of a nitrogen molecule (N₂) from the protonated molecular ion mdpi.com. Similar fragmentation pathways involving the pyridazine (B1198779) ring can be expected, providing insights into the connectivity of the molecule. The fragmentation of pyridazinone derivatives can also involve cleavages of the substituent groups, further aiding in structural elucidation ekb.eg. For example, the ESI-HRMS of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one shows the protonated molecular ion [M+H]⁺ at m/z 331.0350, which corresponds to the calculated exact mass for C₁₇H₁₃Cl₂N₂O⁺ mdpi.com.
Table 3: Representative High-Resolution Mass Spectrometry Data for a this compound Derivative.
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 331.0350 | 331.0020 |
Data for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the conjugated aromatic system.
The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated phenyl and pyridazinone rings. The n → π* transitions are generally of lower intensity and result from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital.
The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings. The polarity of the solvent can also influence the λmax values, a phenomenon known as solvatochromism. Studies on related furo-pyridine derivatives have shown characteristic absorption bands in the 250 to 390 nm region, attributed to π → π* and n → π* transitions researchgate.net. The absorption spectra of various pyridone derivatives have been studied in different solvents, revealing shifts in the absorption maxima that can be correlated with solvent polarity researchgate.netbiointerfaceresearch.comsemanticscholar.org.
Table 4: Representative UV-Vis Absorption Data for a Pyridazinone Derivative.
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol (B129727) | 486 - 502 | π → π* / n → π* |
| Chloroform | 502 - 512 | π → π* / n → π* |
| DMF | 626 - 654 | π → π* / n → π* |
Data for related thiophene (B33073) dyes containing a pyridazinone-like core, demonstrating solvatochromic effects biointerfaceresearch.com.
Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy for Structural Insights
Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique that can provide information about the local environment of a paramagnetic center. While this compound itself is not paramagnetic, this technique can be applied to its derivatives that contain a paramagnetic metal ion or a stable radical.
ESEEM spectroscopy measures the modulation of the electron spin echo signal caused by the magnetic interaction between the unpaired electron and nearby magnetic nuclei, such as ¹⁴N. This interaction, known as the hyperfine interaction, is distance-dependent and can provide precise information about the number of interacting nuclei and their distance from the paramagnetic center.
For nitrogen-containing heterocyclic compounds, ESEEM can be particularly insightful. The technique is sensitive to the nuclear quadrupole interaction of the ¹⁴N nucleus, which can provide information about the electronic structure and bonding at the nitrogen atom. By analyzing the ESEEM frequencies, it is possible to determine the hyperfine and nuclear quadrupole coupling constants, which in turn can be related to the molecular structure. Although direct applications to this compound derivatives are not widely reported, the principles of ESEEM suggest its potential for probing the coordination environment of metal complexes of these ligands or for studying radical-containing derivatives.
X-ray Crystallographic Analysis and Solid-State Structure
The crystal structures of several derivatives of this compound have been determined. For example, the crystal structure of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one reveals that the central pyridazine ring forms significant dihedral angles with the two phenyl rings nih.gov. In this particular derivative, the dihedral angles are 47.29 (5)° and 88.54 (5)° with the two benzene (B151609) rings, while the dihedral angle between the two benzene rings is 62.68 (6)° nih.gov.
The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the case of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one, the structure is stabilized by weak C—H···O hydrogen bonds and C—H···π interactions nih.gov. Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile shows weak intermolecular interactions between nitrogen atoms of adjacent molecules growingscience.com. These interactions play a crucial role in determining the solid-state properties of the material.
Table 5: Representative Crystallographic Data for a this compound Derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.390 (4) |
| b (Å) | 9.385 (5) |
| c (Å) | 10.587 (6) |
| α (°) | 106.618 (7) |
| β (°) | 97.489 (6) |
| γ (°) | 101.098 (9) |
| Volume (ų) | 676.9 (6) |
Data for 6-Benzyloxy-2-phenylpyridazin-3(2H)-one nih.gov.
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one |
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine |
| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one |
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of each atom in the crystal lattice. This technique provides absolute configuration, bond lengths, bond angles, and torsion angles with very high precision.
For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related pyridazine derivative, was determined using SCXRD. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. growingscience.comgrowingscience.com The specific lattice parameters were determined as a = 3.817(3) Å, b = 13.533(10) Å, c = 19.607(15) Å, and β = 93.401(10)°. growingscience.comgrowingscience.com Similarly, 6-Benzyloxy-2-phenylpyridazin-3(2H)-one was found to crystallize in the triclinic system. nih.gov Such detailed crystallographic data are the foundation for a deeper understanding of the molecule's structure and interactions.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is dictated by a subtle balance of various non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the crystal's stability, morphology, and physicochemical properties. For phenylpyridazinone derivatives, hydrogen bonds and π-π stacking interactions are particularly significant.
Hydrogen bonds are highly directional interactions that play a pivotal role in the supramolecular assembly of pyridazinone derivatives. The pyridazinone core contains both hydrogen bond donors (N-H group) and acceptors (C=O group), facilitating the formation of robust networks.
In the crystal structure of one dihydropyridazinone derivative, molecules are linked by pairs of N—H⋯O bonds, forming centrosymmetric dimers. iucr.org In other cases, such as 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, molecules are linked via non-classical C—H⋯O hydrogen bonds, which assemble into a two-dimensional network. nih.gov The crystal structure of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one is stabilized by two weak C—H⋯O intermolecular hydrogen bonds. nih.gov The diversity of these interactions extends to other derivatives, where N—H⋯N and C—H⋯N hydrogen bonds have been observed to connect molecules. nih.gov
Table 1: Examples of Hydrogen Bonding in Phenylpyridazin-3(2H)-one Derivatives
| Compound | Hydrogen Bond Type | Description |
|---|---|---|
| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | N—H⋯O | Forms centrosymmetric dimers iucr.org |
| 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | C—H⋯O | Links molecules into a 2D network nih.gov |
| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | C—H⋯O | Stabilizes the crystal structure nih.gov |
The presence of aromatic rings (both the phenyl group and the pyridazinone ring) allows for π-π stacking interactions, which are crucial for stabilizing the crystal packing. nih.govmdpi.com These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic systems.
Polymorphism and Conformational Landscape Analysis
Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs can exhibit distinct physical properties, which is of paramount importance in the pharmaceutical industry. Polymorphism in pyridazinone derivatives can arise from differences in the conformation of the molecule (conformational polymorphism) or different packing arrangements of the same conformer. researchgate.net
Geometric and Conformational Parameters
SCXRD provides highly accurate measurements of molecular geometry, including the lengths of chemical bonds and the angles between them. This data is essential for validating theoretical models and understanding the electronic structure of the molecule.
The geometric parameters of the pyridazinone core can be precisely determined from crystallographic data. In the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, for example, the N1-N2 bond length within the pyridazine ring was found to be 1.336 Å. growingscience.com The bond angles are also determined with high accuracy, such as the N2-N1-C10 angle of 120.08°. growingscience.com These experimental values are often compared with those of related structures and are typically found to be in good agreement. iucr.orgnih.gov
Table 2: Selected Bond Lengths and Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
| Bond/Angle | Value (Å or °) |
|---|---|
| N1-N2 | 1.336 |
| N3-C10 | 1.333 |
| N3-C10-N1 | 116.4 |
| N4-C11-C9 | 176.2 |
| N2-N1-C10 | 120.08 |
Data sourced from Khalafy et al. (2013) growingscience.com
The torsion angles, which describe the conformation of the ring and the orientation of its substituents, are also elucidated. For instance, the torsion angles N1-N2-C8-C7 and C11-C9-C10-N3 in the aforementioned derivative were found to be -1.1° and 2.6°, respectively, indicating a high degree of planarity in the pyridazine ring itself. growingscience.com In contrast, the phenyl group is often twisted out of the plane of the pyridazine ring, as indicated by torsion angles like C1-C6-C7-C9, which was measured at -43.4°. growingscience.com
Analysis of Dihedral and Torsion Angles
The orientation of the phenyl group relative to the pyridazinone core is a key structural feature. In the case of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the benzene and pyridazine rings are twisted with respect to each other, exhibiting a dihedral angle of 11.47 (2)°. The toluene (B28343) ring in this molecule is nearly perpendicular to the pyridazine ring, with a dihedral angle of 89.624 (1)° iucr.orgnih.gov. A similar non-planar arrangement is observed in 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, where the phenyl and pyridazine rings are twisted by a dihedral angle of 46.69 (9)°, and the benzyl (B1604629) group's phenyl ring is almost perpendicular to the pyridazine ring at 78.31 (10)° nih.gov.
Further examples from crystallographic studies highlight the variability in these dihedral angles depending on the substitution pattern. For instance, in methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate, the dihedral angle between the phenyl and pyridazine rings is 21.76 (18)°, while the dichlorobenzyl group's phenyl ring is inclined to the pyridazine ring by 79.61 (19)° nih.gov. In the case of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, the central pyridazine ring forms dihedral angles of 47.29 (5)° and 88.54 (5)° with the two benzene rings nih.gov. The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one also displays a non-planar structure, with the fluorophenyl ring inclined to the pyridazinone ring by 87.0(2)° and the methylbenzyl and pyridazinone rings twisted by 89.8(2)° mdpi.com.
In a more extended derivative, 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one, the central benzene ring forms dihedral angles of 11.23 (19)° and 15.18 (19)° with the terminal dihydropyridazine (B8628806) and benzene rings, respectively iucr.org.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Benzene | Pyridazine | 11.47 (2) |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Toluene | Pyridazine | 89.624 (1) |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Phenyl | Pyridazine | 46.69 (9) |
| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Benzyl | Pyridazine | 78.31 (10) |
| Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate | Phenyl | Pyridazine | 21.76 (18) |
| Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate | Dichlorobenzyl | Pyridazine | 79.61 (19) |
| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | Pyridazine | Benzene 1 | 47.29 (5) |
| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | Pyridazine | Benzene 2 | 88.54 (5) |
| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | Fluorophenyl | Pyridazinone | 87.0 (2) |
| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | Methylbenzyl | Pyridazinone | 89.8 (2) |
| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Central Benzene | Dihydropyridazine | 11.23 (19) |
| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Central Benzene | Terminal Benzene | 15.18 (19) |
Torsion angles, which describe the rotation around a specific bond, provide a more detailed picture of the molecular conformation. For 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, specific torsion angles have been determined, highlighting the puckering and orientation of substituents relative to the heterocyclic ring. The C4—C5—C8—C9, C6—C5—C8—C9, and C10—C9—C8—C5 torsion angles are reported as 90.0 (3)°, -87.1 (3)°, and 169.1 (3)°, respectively nih.gov. These values indicate a significant deviation from planarity and define the specific staggered or eclipsed arrangement of the atoms involved.
| Compound | Torsion Angle | Value (°) |
|---|---|---|
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | C4—C5—C8—C9 | 90.0 (3) |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | C6—C5—C8—C9 | -87.1 (3) |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | C10—C9—C8—C5 | 169.1 (3) |
The interplay of steric and electronic effects of the various substituents governs the observed dihedral and torsion angles. The energetic preference for certain conformations can be elucidated through computational methods such as Density Functional Theory (DFT), which can also predict these angles with a high degree of accuracy, complementing the experimental data from X-ray crystallography. The analysis of these structural parameters is fundamental to understanding the structure-activity relationships within this class of compounds.
Computational Chemistry and Theoretical Investigations of 5 Phenylpyridazin 3 2h One
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometry, orbital energies, and charge distributions, which together dictate the molecule's reactivity and stability. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For 5-Phenylpyridazin-3(2H)-one, FMO analysis would identify the spatial distribution of these orbitals, indicating which atoms are most involved in electron donation and acceptance, thereby predicting the molecule's behavior in chemical reactions. researchgate.netfiveable.me
Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. dtic.milrsc.org It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.comnih.gov
For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, identifying it as a primary site for electrophilic interaction. researchgate.net Positive potential regions might be located around the N-H proton, making it a potential site for nucleophilic interaction. mdpi.com The phenyl ring would also exhibit characteristic potential distributions related to its aromatic system. dtic.mil
Natural Hybrid Orbital (NHO) and Natural Bond Orbital (NBO) Analyses
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. researchgate.net This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital (a bond or lone pair) to an empty acceptor orbital (an anti-bond). acadpubl.eu The strength of these interactions is quantified by second-order perturbation theory, with higher energy values indicating greater stabilization of the molecule. acadpubl.eu NBO analysis also provides information on the hybridization of atomic orbitals (Natural Hybrid Orbitals, NHOs), offering insights into the nature of the chemical bonds. ijnc.ir For this compound, NBO analysis could reveal the extent of electron delocalization between the phenyl ring and the pyridazinone system and quantify the stabilizing effects of intramolecular charge transfer. acadpubl.eujoaquinbarroso.com
Advanced Computational Methods (e.g., ONIOM Method)
For very large molecular systems or complex environments (like enzyme active sites), advanced methods are required. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational technique that addresses this challenge. gaussian.comacs.org It partitions a large system into layers, treating the most critical region (e.g., the site of a chemical reaction) with a high-level, accurate quantum mechanics (QM) method, while the surrounding, less critical environment is treated with a lower-level, less computationally expensive method, such as molecular mechanics (MM). gaussian.comgaussian.com This multi-layered approach allows for the accurate study of large, complex systems that would be computationally prohibitive to model entirely at a high level of theory. acs.orgnih.gov While there are no published ONIOM studies specifically on this compound, this method would be applicable for investigating its interactions within a biological receptor or its behavior in a condensed-phase reaction. nih.gov
Theoretical Reaction Mechanism Studies
Theoretical studies are instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding why certain products are favored over others.
For this compound, theoretical studies could investigate various reactions, such as its synthesis, electrophilic substitution on the phenyl or pyridazinone ring, or its behavior in cycloaddition reactions. DFT calculations would be employed to locate the transition state structures for each step of a proposed mechanism. The calculated energy barriers would provide quantitative insights into the reaction's feasibility and kinetics. However, at present, specific theoretical studies detailing the reaction mechanisms involving this compound have not been reported in the scientific literature.
Elucidation of Reaction Pathways and Transition States
Computational studies have been instrumental in mapping the reaction mechanisms for the synthesis of the pyridazine (B1198779) core. The cycloaddition reaction between 1,2,4,5-tetrazines and alkenes to form pyridazines, for example, has been shown to proceed through a stepwise Diels-Alder pathway. nsf.gov Theoretical investigations reveal that in a polar solvent like methanol (B129727), an initial nucleophilic attack by the enamine on the tetrazine ring leads to the formation of a zwitterionic intermediate through a key transition state. nsf.gov This is followed by a second C-C bond formation and a subsequent retro-Diels-Alder reaction involving the extrusion of nitrogen gas (N₂), which is a highly exergonic step, ultimately leading to the aromatic pyridazine product. nsf.gov
Density Functional Theory (DFT) calculations are also employed to study the chemical reactivity and kinetic stability of pyridazinone derivatives. mdpi.com By analyzing the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEPS), researchers can identify the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com For instance, in one study, the negative electrostatic potential was found to be localized on the oxygen atoms of a pyridazinone derivative, indicating this as the most probable site for an electrophilic attack, while the highest positive potential was on a nitrogen-linked hydrogen, suggesting it as the site for nucleophilic attack. mdpi.com
Table 1: Calculated Gibbs Free Energy Barriers for Pyridazine Formation via Stepwise Diels-Alder Reaction
This table outlines the key steps and their associated free energy barriers in the computationally modeled reaction between a tetrazine and an enamine to form a pyridazine product in an implicit methanol solvent.
| Reaction Step | Description | Gibbs Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Initial C-C Bond Formation | Formation of the zwitterionic intermediate via the first transition state. | 21.8 | nsf.gov |
| Second C-C Bond Formation | Ring closure to form the bicyclic intermediate. | 0.6 | nsf.gov |
| Retro-Diels-Alder | Extrusion of N₂ gas from the bicyclic intermediate. | 6.7 | nsf.gov |
Kinetic and Thermodynamic Profiling of Chemical Transformations
The thermodynamic properties of pyridazinone derivatives, particularly their solubility, are critical for their potential application in pharmaceuticals. The solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a closely related analog, has been determined in various neat solvents at different temperatures. researchgate.net Such studies show that the mole fraction solubility is highest in dimethyl sulfoxide (B87167) (DMSO) and significantly lower in water, indicating an endothermic dissolution process across all studied solvents. researchgate.net These experimental solubility data are often correlated with thermodynamic models like the van't Hoff and Apelblat models to provide a robust profile of the compound's behavior in different media. researchgate.net
From a theoretical standpoint, global descriptor parameters such as chemical hardness (η), electronegativity (χ), and global softness (σ) are calculated using DFT to provide a quantitative measure of the kinetic stability of the molecules. mdpi.com These parameters help in understanding and predicting the reactivity of different pyridazinone structures in chemical transformations.
Table 2: Mole Fraction Solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Various Solvents at 313.2 K
This table presents the experimental solubility data for a pyridazinone derivative, highlighting its varying solubility across different pharmaceutical solvents.
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 6.77 | researchgate.net |
| 2-(2-ethoxyethoxy)ethanol (Transcutol®) | 5.24 | researchgate.net |
| Polyethylene glycol-400 (PEG-400) | 0.847 | researchgate.net |
| Ethyl acetate (B1210297) (EA) | 0.145 | researchgate.net |
| Ethanol | 0.0696 | researchgate.net |
| Water | 0.0000161 | researchgate.net |
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone in silico techniques that predict how a ligand, such as a this compound derivative, might bind to the active site of a biological target, typically a protein or enzyme. These methods are vital for understanding the molecular basis of a compound's biological activity.
In Silico Predictions of Ligand-Receptor Interactions
Molecular docking studies have been extensively used to predict the binding modes of pyridazinone derivatives with various biological targets. These studies provide detailed information on ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity.
For instance, in the context of anti-HCV drug development, molecular docking was used to study the interaction of 5-hydroxy-2H-pyridazin-3-one derivatives with the NS5B RNA-dependent RNA polymerase. nih.gov The analysis identified key amino acid residues, including Tyr448, Ser556, and Asp318, as being critical for the binding process. nih.gov Similarly, docking studies have been performed to investigate the potential of pyridazinone derivatives as inhibitors of Angiotensin-Converting Enzyme (ACE) for hypertension treatment and as lipase (B570770) inhibitors. nih.govindexcopernicus.com These computational analyses are often validated and refined by molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-receptor complex over time. nih.gov
Table 3: Predicted Ligand-Receptor Interactions for Pyridazinone Derivatives
This table summarizes findings from various molecular docking studies, detailing the biological targets for pyridazinone derivatives and the key amino acid residues involved in the predicted interactions.
| Biological Target | Therapeutic Area | Key Interacting Residues | Reference |
|---|---|---|---|
| HCV NS5B Polymerase | Antiviral (Hepatitis C) | Tyr448, Ser556, Asp318 | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Cardiovascular (Hypertension) | Not specified | nih.gov |
| Porcine Pancreatic Lipase | Metabolic (Obesity) | Not specified | indexcopernicus.com |
Virtual Screening and Potential Biological Target Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govfrontiersin.org This approach significantly narrows down the number of candidates for experimental testing, saving time and resources.
For pyridazinone-based compounds, virtual screening has been applied to identify potential inhibitors for various targets. By docking a library of derivatives against the crystal structure of a target protein, researchers can rank the compounds based on their predicted binding affinity. nih.gov This methodology has been instrumental in identifying pyridazinone scaffolds as promising starting points for developing inhibitors against targets in cardiovascular disease and cancer. nih.gov The ability of the pyridazinone core to interact with a wide range of biological targets, including enzymes and G-protein coupled receptors, makes it an attractive candidate for such screening efforts. nih.gov
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. When this relationship is quantified through mathematical models, it is known as a Quantitative Structure-Activity Relationship (QSAR).
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. These models are powerful predictive tools in drug discovery, enabling the estimation of a novel compound's activity before it is synthesized. nih.gov
A comprehensive molecular modeling study on a series of 193 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B Polymerase inhibitors successfully developed robust 3D-QSAR models. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the researchers created models that were based on the docked conformations of the inhibitors within the enzyme's active site. nih.gov The predictive power of these models was validated by a strong correlation between the calculated binding free energies and the experimentally determined biological activities. nih.gov Such QSAR models provide valuable insights into the structural features that are essential for high potency, guiding the rational design of new, more effective inhibitors. nih.gov
Table 4: Application of QSAR Models in the Study of Pyridazinone Derivatives
This table highlights the use of specific 3D-QSAR models to analyze and predict the inhibitory activity of pyridazinone compounds against a key viral enzyme.
| QSAR Model Type | Application | Biological Target | Reference |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | To build a predictive 3D-QSAR model based on receptor docking. | HCV NS5B Polymerase | nih.gov |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | To build a predictive 3D-QSAR model based on receptor docking. | HCV NS5B Polymerase | nih.gov |
Application of Rough Set Theory in SAR Investigations
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to decipher the intricate connections between the chemical structure of a compound and its biological activity. While various computational methods are employed for this purpose, Rough Set Theory (RST) offers a unique mathematical framework for dealing with uncertainty and vagueness inherent in biological data. This approach is particularly adept at discovering patterns and generating decision rules from experimental data without requiring any additional parameters or assumptions about the data distribution.
Rough Set Theory, introduced by Zdzisław I. Pawlak, is fundamentally based on the concept of approximating a set of interest by a pair of crisp sets, termed the lower and upper approximations. In the context of SAR, the objects of study are chemical compounds, and they are characterized by a set of attributes, which are typically structural descriptors or physicochemical properties. The 'decision' attribute represents the biological activity of the compounds.
The core of RST lies in the construction of a decision table, which is a tabular representation of the dataset. The rows of the table correspond to the compounds (objects), and the columns represent the attributes. The theory then employs the concept of indiscernibility to partition the set of compounds into elementary sets of objects that are indistinguishable based on a given subset of attributes.
To illustrate the application of Rough Set Theory in the SAR investigation of this compound derivatives, we can consider a hypothetical dataset based on reported antifungal activities of a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. The following decision table is constructed with attributes representing different substituents on the pyridazinone core and a decision attribute representing the antifungal activity.
Table 1: Decision Table of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives and their Antifungal Activity
| Compound | R (Substituent at N-2) | Aromatic Ring Substitution | Linker | Antifungal Activity |
| 1 | Benzyl (B1604629) | None | -CH2- | Moderate |
| 2 | 2-Fluorobenzyl | Ortho-F | -CH2- | High |
| 3 | 4-Chlorobenzyl | Para-Cl | -CH2- | Moderate |
| 4 | 2,4-Dichlorobenzyl | Ortho, Para-Cl | -CH2- | High |
| 5 | 2-Methylbenzyl | Ortho-CH3 | -CH2- | Low |
| 6 | 4-Methylbenzyl | Para-CH3 | -CH2- | Low |
| 7 | 2-Nitrobenzyl | Ortho-NO2 | -CH2- | High |
| 8 | 4-Nitrobenzyl | Para-NO2 | -CH2- | Moderate |
From this decision table, RST can be used to derive "reducts," which are minimal subsets of attributes that preserve the classification of the compounds. By analyzing the reducts, we can identify the most influential structural features for the observed biological activity. For instance, a reduct might indicate that the 'Aromatic Ring Substitution' is a key determinant of antifungal activity in this series of compounds.
Furthermore, Rough Set Theory allows for the generation of decision rules in the form of "IF...THEN..." statements. These rules provide a clear and interpretable description of the structure-activity relationships. Based on the data in Table 1, the following are examples of decision rules that could be generated:
IF (Aromatic Ring Substitution = Ortho-F) THEN (Antifungal Activity = High)
IF (Aromatic Ring Substitution = Ortho, Para-Cl) THEN (Antifungal Activity = High)
IF (Aromatic Ring Substitution = Ortho-NO2) THEN (Antifungal Activity = High)
IF (R = 2-Methylbenzyl) OR (R = 4-Methylbenzyl) THEN (Antifungal Activity = Low)
These rules highlight that the presence of electron-withdrawing groups at the ortho position of the benzyl substituent at N-2, such as fluoro, chloro, and nitro groups, is associated with high antifungal activity. Conversely, the presence of an electron-donating methyl group is linked to low activity.
The application of Rough Set Theory in SAR investigations of this compound and its derivatives can thus provide valuable insights for the design of new, more potent analogs. By identifying the key structural determinants of activity and expressing these relationships in the form of easily understandable rules, this computational approach can significantly guide and rationalize the drug discovery process.
Mechanistic Investigations of Biological Activities of 5 Phenylpyridazin 3 2h One Derivatives
In Vitro Biological Evaluation Methodologies
A range of in vitro assays are utilized to screen and characterize the biological potential of 5-phenylpyridazin-3(2H)-one derivatives. These methodologies provide crucial insights into their interactions with specific molecular targets and cellular pathways.
Enzymatic inhibition assays are fundamental in determining the potential of this compound derivatives as therapeutic agents. These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
Cyclooxygenase (COX-1/COX-2) Inhibition
The pyridazine (B1198779) nucleus is considered a promising scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over COX-1. ddtjournal.netsarpublication.com Inhibition of COX-2 is responsible for anti-inflammatory effects, while COX-1 inhibition is associated with gastrointestinal side effects. nih.govorientjchem.org Various studies have synthesized and evaluated pyridazinone derivatives as selective COX-2 inhibitors. semanticscholar.orgnih.gov For instance, certain novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives displayed better COX-2 inhibitory activity than the reference drug celecoxib. nih.gov The evaluation of COX-1/COX-2 inhibition is typically performed using in vitro assays that measure the production of prostaglandins. The results are often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 4a | - | 17.45 | nih.gov |
| Compound 4b | - | 17.40 | nih.gov |
| Compound 5a | - | 16.76 | nih.gov |
| Compound 10 | - | 17.15 | nih.gov |
| Celecoxib (Reference) | - | 17.79 | nih.gov |
Glucan Synthase Inhibition
Derivatives of pyridazinone have been identified as novel inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. nih.govnih.govdrfungus.org This makes them promising candidates for the development of new antifungal agents. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell lysis and death. patsnap.com Structure-activity relationship (SAR) studies have been conducted to optimize these pyridazinone analogs, leading to the identification of compounds with potent antifungal activity against pathogenic fungi like Candida albicans and Candida glabrata. nih.gov
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The cannabinoid receptor 2 (CB2R) is a therapeutic target for various inflammatory diseases and is primarily expressed in the immune system. nih.govnih.gov Pyridazinone-based compounds have been designed and synthesized as selective CB2R ligands. cnr.it
The affinity of these derivatives for CB2R is typically evaluated through competitive binding assays. In these experiments, cell membranes expressing the human CB2 receptor are incubated with a radiolabeled ligand (like [3H]-CP55940) in the presence of varying concentrations of the test compound. nih.gov The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated to quantify its binding affinity. Functional assays are also performed to determine whether the compound acts as an agonist or inverse agonist at the CB2R. cnr.it For example, a study identified 6-(4-chloro-3-methylphenyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2-pentyl-2,3-dihydropyridazine-4-carboxamide as a potent CB2R inverse agonist with a Ki value of 1.6 nM. cnr.it
Cell-based assays are crucial for evaluating the effects of compounds on cellular processes and determining their potential as anticancer agents.
STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in tumor growth and progression. nih.gov Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. While direct studies on STAT3 inhibition by this compound are emerging, the observed antiproliferative effects of its derivatives suggest a potential interaction with this pathway. Inhibitors of STAT3, such as Stattic, work by preventing its activation, dimerization, and nuclear translocation, thereby modulating its transcriptional activity. nih.govscbt.com
Antiproliferative and Cytotoxic Activity
Numerous studies have reported the antiproliferative and cytotoxic activities of 3(2H)-pyridazinone derivatives against various human cancer cell lines. nih.govnih.govresearchgate.net These activities are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov For example, novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have shown significant anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.govresearchgate.net Other derivatives have been evaluated against human colon carcinoma HCT116 cells and breast cancer (MCF-7) cell lines. nih.govscribd.com The cytotoxic effect of some of these compounds has been linked to the induction of apoptosis. scribd.com
| Compound | Cell Line | Activity/Effect | Reference |
|---|---|---|---|
| Compound 12 | AGS (gastric adenocarcinoma) | Good anti-proliferative effects, induced oxidative stress | nih.gov |
| Compound 22 | AGS (gastric adenocarcinoma) | Good anti-proliferative effects, induced oxidative stress | nih.gov |
| Various Derivatives | HCT116 (colon carcinoma) | Promising anti-proliferative effect | nih.gov |
| Compound 6f | MCF-7 (breast cancer) | Cytotoxic effect associated with apoptosis induction | scribd.com |
The pyridazinone scaffold is a versatile core for the development of antimicrobial agents. biomedpharmajournal.orgmdpi.com Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govnih.govresearchgate.net
Standard methods like the disc diffusion method or broth microdilution are used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains. biomedpharmajournal.orgnih.gov For instance, some synthesized pyridazinone compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. biomedpharmajournal.orgmdpi.comresearchgate.net
In terms of antifungal activity, derivatives have been tested against pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica, with some compounds showing good inhibitory effects. nih.govresearchgate.net Additionally, certain 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net
Pyridazinone derivatives have been investigated for their potential as antiplatelet agents. nih.govresearchgate.netresearchgate.net The antiplatelet activity is typically evaluated in vitro by measuring the inhibition of platelet aggregation induced by various agonists, such as arachidonic acid (AA), collagen, or adenosine (B11128) diphosphate (B83284) (ADP). smmu.edu.cn Studies have shown that specific substitutions on the pyridazinone ring can lead to potent antiplatelet activity. For example, compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 of the heterocyclic ring were found to be among the most active. researchgate.netresearchgate.net
Mechanistic Studies of Pharmacological Action
Mechanistic studies aim to understand how this compound derivatives exert their pharmacological effects at a molecular level. The in vitro evaluation methodologies described above provide the foundation for these investigations.
The anti-inflammatory action of many pyridazinone derivatives is attributed to their selective inhibition of the COX-2 enzyme, which reduces the synthesis of inflammatory prostaglandins. sarpublication.com
The anticancer effects appear to be mediated through multiple mechanisms. The induction of apoptosis, or programmed cell death, has been identified as a key mechanism for the cytotoxic activity of some derivatives in breast cancer cells. scribd.com Furthermore, studies on related compounds suggest that the anti-proliferative effects in gastric cancer cells may be linked to the induction of oxidative stress, as evidenced by the release of hydrogen peroxide and an increase in the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net
The antifungal activity of certain pyridazinone series is mechanistically linked to the inhibition of β-1,3-glucan synthase, which is critical for maintaining the structural integrity of the fungal cell wall. nih.govnih.gov
For compounds targeting the cannabinoid system, the mechanism involves direct binding to and modulation of the CB2 receptor, leading to downstream signaling events that can influence inflammatory responses. cnr.it The antiplatelet effects are a result of interference with platelet aggregation pathways, although the precise molecular targets within these pathways are a subject of ongoing research. nih.govresearchgate.net
Elucidation of Molecular Targets and Downstream Signaling Pathways (e.g., HIV Reverse Transcriptase, SARS-CoV-2 Proteases)
Research into the specific molecular targets of this compound and its derivatives in the context of viral infections is an emerging field. While direct studies on this compound are limited, the broader class of pyridazine derivatives has shown potential as antiviral agents.
For instance, certain diarylpyridazine (DAPD) derivatives have been synthesized and evaluated for their anti-HIV-1 activity. nih.gov Many of these compounds displayed significant anti-HIV-1 activity, with the most promising inhibiting HIV-1 IIIB in MT-4 cells at low micromolar concentrations, performing better than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov These diarylpyridazine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus, thereby inhibiting its function.
In the context of SARS-CoV-2, the main protease (Mpro or 3CLpro) is a key enzyme for viral replication and transcription, making it an attractive target for antiviral drugs. chemistryviews.org While research has focused on various heterocyclic compounds as Mpro inhibitors, specific studies on this compound are not yet prevalent. However, other nitrogen-containing heterocyclic compounds, such as phenylpyrazolone-1,2,3-triazole hybrids, have been investigated as potential SARS-CoV-2 main protease inhibitors. nih.govnih.gov Some of these compounds have shown potent cellular anti-COVID-19 activity and have been found to inhibit viral replication. nih.govnih.gov
Structure-Activity Relationship Correlations with Observed Biological Responses
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyridazinone rings. Structure-activity relationship (SAR) studies have been conducted to understand how these structural modifications affect the observed biological responses, particularly in the agrochemical context.
For insecticidal activity, a study on a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed key SAR insights. nih.govnih.gov The nature of the substituent at the N-2 position of the pyridazinone ring was found to be a critical determinant of insecticidal efficacy against Plutella xylostella. The introduction of certain substituted benzyl (B1604629) groups at this position led to compounds with good insecticidal activities. nih.govnih.gov
Theoretical Underpinnings of Biological Efficacy and Selectivity
Computational and theoretical studies play a crucial role in understanding the biological efficacy and selectivity of this compound derivatives at a molecular level. Methods such as molecular docking and Density Functional Theory (DFT) have been employed to investigate the interactions between these compounds and their biological targets, providing insights into their mechanism of action.
Molecular modeling studies, including docking, have been used to rationalize the structure-activity relationships of pyridazinone derivatives. nih.gov For example, in the context of vasorelaxant activity, computer-aided drug design (CADD) techniques were used to evaluate designed compounds before their synthesis and biological testing. nih.gov
DFT calculations have been utilized to study the electronic properties of pyridazinone derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters help in understanding the chemical reactivity and stability of the compounds, which are important for their biological activity. Such studies have been applied to understand the antimicrobial activity of novel pyridazinone derivatives.
Agrochemical Activity Research
Insecticidal Activity Investigations
Derivatives of this compound have been investigated for their potential as insecticides. A notable study focused on a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives and their in vitro insecticidal activity against the diamondback moth, Plutella xylostella. nih.govnih.gov
The results indicated that several of the synthesized compounds possessed good insecticidal activities. nih.govnih.gov Specifically, compounds where the N-substituent was a 2-fluorobenzyl, 4-fluorobenzyl, or 2-methoxybenzyl group showed over 90% activity at a concentration of 100 mg/L. nih.gov
Table 1: Insecticidal Activity of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives against Plutella xylostella
| Compound | N-Substituent | Activity (%) at 100 mg/L |
| 4a | 2-Methylbenzyl | 75.3 |
| 4b | 2-Fluorobenzyl | 95.2 |
| 4c | 2-Chlorobenzyl | 85.6 |
| 4d | 4-Fluorobenzyl | 92.8 |
| 4e | 4-Chlorobenzyl | 80.7 |
| 4f | 4-Methylbenzyl | 70.2 |
| 4g | 4-Iodobenzyl | 65.4 |
| 4h | 2-Methoxybenzyl | 91.5 |
Data sourced from Molecules 2012, 17(8), 9413-9420.
Herbicidal Activity Studies
The pyridazinone chemical class has been recognized for its herbicidal properties. sarpublication.commdpi.com While specific data on the herbicidal activity of this compound is not extensively detailed in the provided search results, the broader family of pyridazinone derivatives has been a subject of interest in the development of herbicides. sarpublication.com
For instance, compounds like 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (known as BASF 13-338) have been studied for their effects on plants. sarpublication.com Additionally, Norflurazone, which is 4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, is a known herbicide. sarpublication.com The general structure of these compounds, featuring a substituted phenyl group attached to the pyridazinone ring, suggests that derivatives of this compound could also exhibit herbicidal activity. The mechanism of action for some herbicidal phenylpyridines involves the inhibition of protoporphyrinogen-IX-oxidase. chimia.chresearchgate.net
Plant Growth Regulating Effects
Pyridazine derivatives have been reported to exhibit plant growth regulating effects. researchgate.net A patent by Rohm & Haas describes substituted pyridazine derivatives and their use in plant growth regulating compositions. google.com These compounds can influence various aspects of plant development. The effects of some pyridazine derivatives on the germination and seedling growth of wheat have also been studied, indicating their potential to act as plant growth regulators. researchgate.net The 6-phenyl-3(2H)-pyridazinone scaffold is a core structure in some compounds investigated for these properties.
Advanced Analytical Methodologies for 5 Phenylpyridazin 3 2h One
Purity and Identity Confirmation
Confirming the chemical identity and assessing the purity of 5-Phenylpyridazin-3(2H)-one are critical first steps in its analytical characterization. These processes ensure that the material is what it purports to be and quantifies the level of any impurities present.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. amazonaws.com This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification.
A specific reverse-phase HPLC (RP-HPLC) method has been utilized for the quantification of 6-phenylpyridazin-3(2H)-one. mdpi.com The analysis is typically performed using a C18 column, which is a nonpolar stationary phase. The separation is achieved by using a polar mobile phase, which in one documented method, consists of a mixture of methanol (B129727) and acetic acid. mdpi.com The compound is detected by a UV spectrophotometer, as the phenyl and pyridazinone rings contain chromophores that absorb light in the ultraviolet region. The purity of the compound is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. For some derivatives, purities of greater than 97% have been confirmed using this approach. mdpi.com
The versatility of HPLC also allows for the separation of stereoisomers. For chiral derivatives of pyridazin-3(2H)-one, specialized chiral stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate), are used to resolve enantiomers, which is crucial for pharmacological studies. nih.gov
Table 1: Example HPLC Parameters for Analysis of 6-Phenylpyridazin-3(2H)-one mdpi.com
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Nucleodur RP C18 (150 x 4.6mm, 5 µm) |
| Mobile Phase | Methanol and Acetic Acid (99:1%) |
| Flow Rate | 1.0 mL·min⁻¹ |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. thermofisher.com This method provides experimental verification of the compound's chemical formula by comparing the measured mass percentages of elements to the theoretically calculated values. The technique works by combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector, such as a thermal conductivity detector (TCD). thermofisher.comvelp.com
For pyridazinone derivatives, elemental analysis is routinely used to confirm the successful synthesis of the target molecule. The close agreement between the found and calculated percentages for carbon, hydrogen, and nitrogen provides strong evidence for the compound's identity and purity. mdpi.comresearchgate.net
Table 2: Illustrative Elemental Analysis Data for a this compound Derivative mdpi.com Data shown for 5-Chloro-2-(3-methoxybenzyl)-6-phenylpyridazin-3(2H)-one as an example of the application of this technique.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 66.16 | 66.21 |
| Hydrogen (H) | 4.63 | 4.58 |
| Nitrogen (N) | 8.57 | 8.58 |
Solid-State Characterization of the Compound
The physical properties of a compound in its solid state, such as its crystalline form and thermal behavior, are critical parameters. These properties can influence solubility, stability, and bioavailability.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a powerful tool for investigating thermal events such as melting, crystallization, and glass transitions. unigoa.ac.in For this compound, DSC is used to determine its melting point and enthalpy of fusion, which are key indicators of purity and crystalline form. mdpi.com
In a study on 6-phenylpyridazin-3(2H)-one, DSC analysis was performed to characterize the pure solid material. The analysis revealed a sharp endothermic peak corresponding to the melting of the compound. The temperature at which this peak occurs is the fusion temperature (Tfus), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak is also an indicator of high purity. mdpi.comresearchgate.net
Table 3: Thermal Properties of 6-Phenylpyridazin-3(2H)-one Determined by DSC mdpi.com
| Thermal Property | Value |
|---|---|
| Fusion Temperature (Tfus) | 476.43 K |
| Enthalpy of Fusion (ΔHfus) | 24.51 kJ·mol⁻¹ |
Powder X-ray Diffractometry (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure and purity. azom.com When a sample is exposed to X-rays, the crystalline structure diffracts the rays in a specific pattern of intensities at different angles. This diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. azom.com
For 6-phenylpyridazin-3(2H)-one, PXRD has been used to characterize the solid form of the pure compound and to examine the solid that remains after solubility experiments. mdpi.comresearchgate.net By comparing the PXRD patterns of the initial material and the equilibrated solid, researchers can determine if any changes in the crystalline form, such as polymorphism or the formation of solvates or hydrates, have occurred during the experiment. mdpi.comnih.gov In the case of 6-phenylpyridazin-3(2H)-one, such studies have confirmed that the compound did not undergo any transformation after being in contact with various solvents, indicating good solid-state stability under the tested conditions. mdpi.comresearchgate.net
Development and Validation of Analytical Procedures
The development and validation of analytical methods are crucial for ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. jddtonline.infojddtonline.info This is a requirement for quality control and regulatory submissions. An analytical procedure is validated to demonstrate that it is suitable for its intended use. researchgate.net
The validation process involves evaluating several key parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.info These parameters include:
Accuracy : The closeness of test results to the true value.
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
For a compound like this compound, the HPLC method described previously would undergo a rigorous validation process to establish these parameters before it could be used for routine purity testing or quality control. mdpi.com
Method Development Strategies (e.g., for HPLC-MS/MS)
The development of a robust HPLC-MS/MS method for this compound involves a systematic optimization of various chromatographic and mass spectrometric parameters. The primary goal is to achieve a sensitive, selective, and reproducible method for the determination of the analyte.
Chromatographic Separation: The separation is typically achieved using reversed-phase HPLC. nih.gov A C18 column is a common choice, providing effective separation for moderately polar compounds like pyridazinone derivatives. nih.govrjptonline.org The mobile phase composition is a critical factor, usually consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution. rjptonline.orgmdpi.com The aqueous phase is often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and enhance ionization efficiency in the mass spectrometer. mdpi.com
Method development may involve testing both isocratic elution (constant mobile phase composition) and gradient elution (composition changes over time). rjptonline.orgmdpi.comipbeja.pt A gradient elution is often preferred for complex samples or to shorten analysis time while ensuring adequate separation of the analyte from matrix components.
Table 1: Example of a Hypothetical HPLC Gradient Program
| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 2.0 | 90 | 10 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 90 | 10 | 0.4 |
| 15.0 | 90 | 10 | 0.4 |
Mass Spectrometric Detection: For MS/MS detection, electrospray ionization (ESI) is a common interface. The development process involves optimizing the ESI source parameters in either positive or negative ion mode to achieve maximum signal intensity for the analyte.
The core of the MS/MS method is the selection and optimization of precursor and product ions for Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). mdpi.comipbeja.pt This involves infusing a standard solution of this compound into the mass spectrometer to determine its parent mass (precursor ion). This ion is then fragmented, and the most stable and intense fragment ions (product ions) are selected for monitoring. ipbeja.pt Optimizing the collision energy for each transition is essential to maximize sensitivity. Typically, two transitions are monitored for each analyte to ensure both accurate quantification and reliable confirmation. ipbeja.pt
Table 2: Example of Hypothetical MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 173.07 | 145.05 | 77.04 | 20 |
Sample Preparation: The sample preparation strategy depends on the complexity of the matrix. For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient after dissolving the sample in a suitable solvent like methanol or acetonitrile. mdpi.com For more complex matrices, such as biological fluids or environmental samples, a more extensive cleanup is required to remove interfering substances. Techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed to extract and clean up the sample before injection. mdpi.comipbeja.pt
Validation Parameters for Analytical Methodologies (e.g., Accuracy, Linearity)
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. wjarr.compharmaguideline.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.comglobalresearchonline.net Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. globalresearchonline.netscispace.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. ikev.org It is typically assessed through recovery studies by analyzing samples spiked with known amounts of the analyte at various concentration levels (e.g., low, medium, and high) covering the method's range. europa.eu The percentage recovery is then calculated.
Table 3: Interactive Table of Hypothetical Accuracy (Recovery) Data
Spiked Level Concentration Added (ng/mL) Concentration Found (ng/mL, mean, n=3) Recovery (%) RSD (%) Low 10.0 9.9 99.0 1.8 Medium 50.0 50.8 101.6 1.2 High 100.0 98.5 98.5 1.5
Linearity: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comIt is evaluated by analyzing a series of standard solutions of at least five different concentrations. europa.euA calibration curve is generated by plotting the instrument response against the concentration, and the relationship is assessed using linear regression analysis. The coefficient of determination (r²) is expected to be close to 1. researchgate.net
Table 4: Interactive Table of Hypothetical Linearity DataOther essential validation parameters include:
Precision : Assesses the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). pharmaguideline.comeuropa.eu* Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest analyte concentrations that can be reliably detected and quantified, respectively. wjarr.comThe LOQ is the lowest concentration on the calibration curve. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. wjarr.com* Specificity : The ability to unequivocally measure the analyte in the presence of other components that may be present in the sample matrix. globalresearchonline.net* Robustness : Measures the method's resistance to small, deliberate changes in parameters like mobile phase composition, pH, or flow rate, indicating its reliability during routine use. mdpi.com
Non Therapeutic Applications and Industrial Relevance of 5 Phenylpyridazin 3 2h One
Materials Science Applications
In the realm of materials science, the utility of 5-Phenylpyridazin-3(2H)-one has been most prominently explored in the context of preventing the degradation of metals.
This compound has been identified as an effective corrosion inhibitor for different types of steel in acidic environments. electrochemsci.orgnajah.eduresearchgate.net The molecule's efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring, which can interact with the vacant d-orbitals of iron. najah.edu The inhibition mechanism is typically a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process. electrochemsci.orgnajah.edu
The effectiveness of this compound as a corrosion inhibitor has been quantified in several studies using techniques such as weight loss measurements and electrochemical impedance spectroscopy (EIS). For instance, studies on C38 steel in a 1 M HCl solution have demonstrated that the inhibition efficiency increases with the concentration of the compound. electrochemsci.orgnajah.edu
Table 1: Inhibition Efficiency of 6-Phenylpyridazin-3(2H)-one for C38 Steel in 1 M HCl at 298 K
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rt) in Ω cm² | Double Layer Capacitance (Cdl) in µF/cm² | Inhibition Efficiency (EIS) in % |
|---|---|---|---|
| 0 | 38.3 | 114.2 | - |
| 0.0001 | 148.5 | 69.4 | 74.2 |
| 0.0005 | 289.7 | 55.2 | 86.8 |
| 0.001 | 435.4 | 45.1 | 91.2 |
This table was created using data from a study on the corrosion inhibition of C38 steel. electrochemsci.orgnajah.edu
Similarly, a derivative, 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one, has shown significant inhibition of mild steel corrosion in 1.0 M HCl, with its efficiency also being concentration-dependent. The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.
Table 2: Gravimetric Results for Mild Steel Corrosion Inhibition by a this compound Derivative in 1.0 M HCl at 308 K
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 1.12 | - |
| 1.00E-06 | 0.74 | 33.90 |
| 1.00E-05 | 0.53 | 52.70 |
| 1.00E-04 | 0.31 | 72.30 |
| 1.00E-03 | 0.19 | 82.80 |
This table was created using data from a study on a derivative of this compound.
Emerging Industrial Uses
While extensive, large-scale industrial applications of this compound are not widely documented, the broader class of pyridazinone derivatives has shown significant potential in several industrial sectors, suggesting possible future applications for this specific compound.
Pyridazinone derivatives are recognized for their wide range of biological activities, which extends to agrochemical applications. researchgate.net Various compounds with the pyridazinone scaffold have been investigated and commercialized as herbicides, fungicides, and insecticides. researchgate.netmdpi.com For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated notable antifungal and insecticidal activities. mdpi.com This suggests that this compound could serve as a precursor or a structural motif for the development of new agrochemical products.
Furthermore, the chemical reactivity of the pyridazinone ring makes it a versatile building block in organic synthesis. researchgate.net It can be a starting material for the creation of more complex heterocyclic compounds, which may have applications in areas such as dye manufacturing or the development of other specialized materials. However, specific examples of this compound being used as a key intermediate in established industrial synthesis are not prevalent in the current literature.
Future Perspectives and Uncharted Research Directions for 5 Phenylpyridazin 3 2h One
Development of Next-Generation Synthetic Methodologies
The classical synthesis of the pyridazinone ring, often involving the condensation of γ-keto acids with hydrazine (B178648) derivatives, provides a solid foundation. mdpi.comnih.gov However, future advancements will focus on creating more efficient, sustainable, and diverse synthetic pathways.
Key future directions include:
One-Pot and Multicomponent Reactions (MCRs): The development of one-pot MCRs is a crucial step towards improving synthetic efficiency. These strategies allow for the construction of complex molecular architectures from simple starting materials in a single operation, reducing waste and purification steps. nih.gov Future research will likely focus on designing novel MCRs that enable the introduction of greater molecular diversity into the 5-phenylpyridazin-3(2H)-one core.
Novel Catalytic Systems: The exploration of advanced catalysts, including metal-based, organocatalysts, and nanocatalysts, will be paramount. nih.gov These catalysts can offer higher yields, better selectivity (regio- and stereoselectivity), and milder reaction conditions. For instance, developing visible-light-mediated reactions or employing hybrid nanocatalysts could open new synthetic routes that are currently inaccessible. nih.gov
Flow Chemistry: The integration of flow chemistry techniques can enable safer, more scalable, and highly controlled synthesis of pyridazinone derivatives. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents, offering precise control over reaction parameters like temperature and time.
C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach to modify the core structure and its phenyl substituent. Future methodologies will aim to develop selective C-H activation protocols to install new functional groups without the need for pre-functionalized starting materials, streamlining the synthesis of diverse compound libraries.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, these approaches can accelerate the design and discovery process significantly. nih.govnih.gov
Future computational efforts will be centered on:
Enhanced Predictive Models: Moving beyond traditional Quantitative Structure-Activity Relationship (QSAR) studies, the development of more sophisticated machine learning and artificial intelligence (AI) models will allow for more accurate prediction of biological activity, physicochemical properties, and potential off-target effects. nih.gov
Molecular Dynamics (MD) Simulations: Extended MD simulations, lasting microseconds or longer, will provide deeper insights into the dynamic interactions between pyridazinone derivatives and their biological targets. nih.gov These simulations can validate docking poses, reveal allosteric binding sites, and elucidate the mechanisms of action at an atomic level. nih.gov
Binding Free Energy Calculations: The use of rigorous methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) will offer more precise calculations of binding affinities. This will enable a more accurate ranking of potential drug candidates before their synthesis, saving time and resources. nih.gov
De Novo Design: AI-driven de novo design algorithms can generate novel pyridazinone structures optimized for specific biological targets or material properties. These tools can explore a vast chemical space to propose innovative molecules that human designers might overlook.
| Computational Technique | Application in this compound Research | Future Direction |
| 3D-QSAR (CoMFA/CoMSIA) | Used to correlate the 3D properties of molecules with their biological activity, guiding the design of more potent inhibitors (e.g., for HCV NS5B polymerase). nih.gov | Integration with AI/ML for more robust and predictive models that can handle larger and more diverse datasets. |
| Molecular Docking | Predicts the preferred binding orientation of pyridazinone derivatives to a target protein's active site (e.g., VEGFR-2, eNOS). nih.govnih.gov | Use of ensemble docking and induced-fit docking to account for protein flexibility and improve accuracy. |
| Molecular Dynamics (MD) Simulation | Validates docking results, assesses the stability of ligand-protein complexes, and analyzes detailed binding processes. nih.gov | Application of long-timescale MD simulations to study complex biological events like protein conformational changes and allosteric modulation. |
| Binding Free Energy Calculation (MM-PBSA/GBSA) | Estimates the binding affinity of ligands to their targets, providing a quantitative measure that correlates well with experimental activity. nih.gov | Adoption of more computationally expensive but accurate methods like FEP and TI for lead optimization. |
| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles to identify drug-like candidates early in the discovery process. nih.gov | Development of more accurate prediction models for specific transporters and metabolizing enzymes. |
This table provides an interactive summary of computational techniques applied to pyridazinone research.
Identification and Validation of Novel Biological Targets
Derivatives of the pyridazinone core have been investigated against a range of biological targets, including phosphodiesterases (PDEs), vascular endothelial growth factor receptor 2 (VEGFR-2), and viral enzymes like HCV NS5B polymerase. nih.govnih.govnih.gov The future lies in identifying new targets and validating these interactions to expand the therapeutic utility of this scaffold.
Uncharted research directions include:
Phosphodiesterase (PDE) Isoform Selectivity: While pyridazinones are known PDE inhibitors, research has often focused on specific subfamilies like PDE3 and PDE4. researchgate.netnih.govresearchgate.net A systematic investigation into their inhibitory activity against all PDE families and isoforms could uncover novel therapeutics for conditions ranging from neuroinflammation to metabolic disorders.
Kinase Inhibition Profiling: Beyond VEGFR-2, a comprehensive screening of pyridazinone libraries against the human kinome could identify novel kinase targets involved in cancer, immunology, and neurodegenerative diseases. This could reposition the scaffold for entirely new therapeutic areas.
Epigenetic Targets: Exploring the interaction of this compound derivatives with epigenetic modulators, such as histone deacetylases (HDACs) or methyltransferases, is a promising and largely unexplored avenue.
Ion Channel Modulation: The vasorelaxant properties of some pyridazinones suggest potential interactions with ion channels. nih.gov A focused effort to screen these compounds against various ion channels (e.g., calcium, potassium) could lead to new treatments for cardiovascular and neurological disorders.
| Biological Target Class | Known Examples/Activity | Potential Future Targets/Applications |
| Enzymes | VEGFR-2 inhibitors, HCV NS5B polymerase inhibitors, Phosphodiesterase (PDE3, PDE4) inhibitors. nih.govnih.govresearchgate.net | Other kinase families (e.g., Src, Abl), other PDE isoforms, epigenetic enzymes (HDACs, HMTs), cyclooxygenases (COX). |
| Receptors | Indirect modulation of endothelial Nitric Oxide Synthase (eNOS). nih.gov | G-protein coupled receptors (GPCRs), nuclear receptors. |
| Ion Channels | Implied activity due to vasorelaxant effects. nih.gov | Voltage-gated calcium channels, potassium channels. |
| Pathogens | Antibacterial (e.g., Staphylococcus aureus) and antifungal (e.g., Candida albicans) activity. nih.govnih.gov | Antitubercular, antiparasitic (e.g., malaria, leishmaniasis) targets. |
This interactive table summarizes identified and potential biological targets for pyridazinone derivatives.
Exploration of Emerging Applications in Materials Science and Beyond
While the primary focus has been on biomedical applications, the unique photophysical and chemical properties of the pyridazinone ring system make it an attractive candidate for materials science.
Emerging areas for exploration are:
Organic Electronics: The aromatic and electron-rich nature of the this compound core suggests its potential use as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Research could focus on tuning the electronic properties by modifying the phenyl ring and the pyridazinone core to achieve desired performance characteristics.
Fluorescent Materials and Sensors: Research has already demonstrated that pyridazinone-based dimers can form fluorescent crystals through intramolecular stacking. rsc.org Future work could expand on this by designing derivatives whose fluorescence is sensitive to specific analytes (e.g., metal ions, pH, reactive oxygen species), creating novel chemical sensors.
Agrochemicals: The discovery of pyridazinone derivatives as plant activators opens a new, non-therapeutic research line. rsc.org Further investigation could lead to the development of new pesticides, herbicides, or plant growth regulators that are both effective and environmentally benign. nih.gov
Smart Materials: By incorporating the pyridazinone moiety into polymers, it may be possible to create "smart" materials that respond to external stimuli such as light, heat, or pH. These materials could have applications in areas like drug delivery, soft robotics, and self-healing coatings.
| Emerging Application Area | Underlying Principle/Finding | Future Research Direction |
| Fluorescent Materials | Butylidine-linked pyridazinone-based dimers exhibit fluorescence in the crystalline state due to intramolecular π-π stacking. rsc.org | Design of new derivatives with tunable emission wavelengths and quantum yields; development of fluorescent probes for biological imaging. |
| Plant Activators | Certain 3(2H)-pyridazinone derivatives have been identified as a new scaffold for novel plant activators. rsc.org | Structure-activity relationship studies to optimize efficacy for specific crops; investigation of the mechanism of action in plants. |
| Organic Electronics | The conjugated π-system of the aromatic rings is suitable for charge transport. | Synthesis and characterization of pyridazinone-containing polymers and small molecules for use in organic field-effect transistors (OFETs) and OLEDs. |
| Agrochemicals | N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones show insecticidal activity against Plutella xylostella. nih.gov | Optimization of insecticidal potency and spectrum; development of derivatives with improved environmental safety profiles. |
This interactive table highlights emerging applications for the pyridazinone scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 5-Phenylpyridazin-3(2H)-one to ensure reproducibility?
- Answer: Reproducible synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenated intermediates (e.g., 5-chloro derivatives) may undergo nucleophilic substitution, necessitating anhydrous conditions . Post-synthesis purification via column chromatography or recrystallization should be validated using analytical techniques like HPLC or NMR to confirm purity (>95%). Cross-referencing with PubChem data (InChI Key:
MMDFKVYPOQFQHP-UHFFFAOYSA-N) ensures structural accuracy .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Answer: A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of brominated analogs .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, with aromatic protons typically resonating at δ 7.2–8.5 ppm.
- Mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₀H₈N₂O: m/z 173.0715) .
Advanced Research Questions
Q. How can computational modeling optimize the study of this compound’s reaction mechanisms?
- Answer: Density Functional Theory (DFT) calculations predict transition states and intermediates in reactions like iodination or ring-opening. For instance, DFT can validate the absence of stable 4,5-diiodo intermediates in halogen exchange reactions, aligning with experimental observations . Molecular dynamics (MD) simulations further explore solvation effects on reactivity .
Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Answer: Discrepancies often arise from solvent effects or impurities. To address this:
- Cross-validate using multiple techniques (e.g., IR for functional groups, UV-Vis for conjugation).
- Reference standards (e.g., PubChem’s spectral libraries) ensure consistency .
- Statistical analysis (e.g., ANOVA) identifies outliers in replicated experiments .
Q. How can factorial design improve the synthesis efficiency of this compound analogs?
- Answer: A 2³ factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (6–24 hours). Response surface methodology (RSM) then optimizes yield and minimizes byproducts. For example, higher temperatures may accelerate cyclization but risk decomposition .
Theoretical and Mechanistic Questions
Q. How should researchers align mechanistic studies of this compound with existing theoretical frameworks?
- Answer: Ground studies in aromatic electrophilic substitution or radical-mediated pathways (e.g., iodination) must reference established theories like Frontier Molecular Orbital (FMO) analysis. For example, electron-rich phenyl groups direct substitution to the 4- or 5-position, guided by resonance stabilization .
Q. What experimental approaches validate proposed intermediates in this compound reactions?
- Answer: Trapping transient intermediates requires:
- Low-temperature NMR to stabilize reactive species.
- Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration during hydrolysis.
- Kinetic studies (e.g., stopped-flow spectroscopy) measure intermediate lifetimes .
Methodological Challenges
Q. What strategies mitigate challenges in purifying this compound derivatives?
- Answer: Hydrophobic derivatives may require reverse-phase HPLC (C18 column, acetonitrile/water gradient). For polar byproducts, ion-exchange chromatography or preparative TLC (silica gel, ethyl acetate/hexane) enhances separation .
Q. How should stability studies for this compound under varying conditions be designed?
- Answer: Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. LC-MS monitors hydrolysis products, while XRD confirms crystallinity loss. Data should align with ICH guidelines for pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
